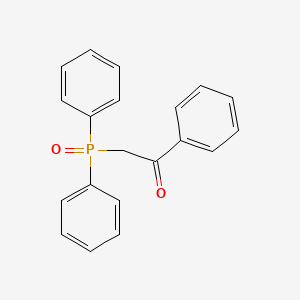
Phenacyldiphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacyldiphenylphosphine oxide is a chemical compound known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of a phosphine oxide group attached to a phenacyl group and two phenyl groups. This compound has garnered attention due to its ability to form complexes with various metal ions, making it valuable in coordination chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenacyldiphenylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with phenacyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Phenacyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phenacyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenacyldiphenylphosphine oxide has a wide range of applications in scientific research, including:
Biology: The compound’s ability to bind metal ions makes it useful in bioinorganic chemistry for studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems where its metal-binding properties can be leveraged.
Mechanism of Action
The mechanism by which phenacyldiphenylphosphine oxide exerts its effects is primarily through its ability to coordinate with metal ions. The phosphine oxide group acts as a donor, forming stable complexes with metals such as lanthanides. These complexes exhibit unique luminescent properties, making them valuable in various applications. The molecular targets and pathways involved include the coordination sites on the metal ions and the electronic interactions between the ligand and the metal center .
Comparison with Similar Compounds
Phenacyldiphenylphosphine oxide can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Similar in structure but lacks the phenacyl group, leading to different reactivity and applications.
Phenylphosphine oxide: Contains only one phenyl group, resulting in distinct chemical properties.
Diphenylphosphine oxide: Lacks the phenacyl group, making it less versatile in forming complexes with metal ions.
Uniqueness: this compound’s uniqueness lies in its combination of the phenacyl group with the phosphine oxide moiety, which enhances its ability to form stable and luminescent metal complexes. This makes it particularly valuable in coordination chemistry and materials science .
Properties
CAS No. |
1733-58-0 |
|---|---|
Molecular Formula |
C20H17O2P |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-diphenylphosphoryl-1-phenylethanone |
InChI |
InChI=1S/C20H17O2P/c21-20(17-10-4-1-5-11-17)16-23(22,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
VCPZZWOAQNHOLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















